5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole
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Overview
Description
5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of difluoromethyl and iodine substituents on the pyrazole ring imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific reaction conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction parameters to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (e.g., palladium, nickel), halogenating agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target proteins . The iodine atom can participate in halogen bonding interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(difluoromethyl)-1-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group.
5-(difluoromethyl)-1-methyl-4-iodo-1H-pyrazole: Similar but with a methyl group instead of an ethyl group.
Uniqueness
5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to the combination of the difluoromethyl and iodine substituents on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2/c1-2-11-5(6(7)8)4(9)3-10-11/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJLJUNPDCPGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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